molecular formula C26H26FNO4S B3984490 (OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B3984490
M. Wt: 467.6 g/mol
InChI Key: NAWKOZDWUHCCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with various functional groups, including oxolan-2-yl, fluorophenyl, thiophen-2-yl, and a carboxylate group.

Preparation Methods

The synthesis of (OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Substitution Reactions: Introduction of the fluorophenyl and thiophen-2-yl groups can be done via electrophilic aromatic substitution.

    Oxolan-2-yl Group Addition: This step may involve the use of oxirane derivatives under acidic or basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It may also interact with cell membranes, affecting their permeability and function. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to (OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE include other quinoline derivatives with various substitutions. These compounds share a similar core structure but differ in their functional groups, leading to different chemical and biological properties. For example:

    4-(2-Fluorophenyl)-2-methylquinoline: Lacks the oxolan-2-yl and thiophen-2-yl groups, resulting in different reactivity and applications.

    7-(Thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline: Lacks the fluorophenyl and carboxylate groups, affecting its biological activity and solubility.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO4S/c1-15-23(26(30)32-14-17-6-4-10-31-17)24(18-7-2-3-8-19(18)27)25-20(28-15)12-16(13-21(25)29)22-9-5-11-33-22/h2-3,5,7-9,11,16-17,24,28H,4,6,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWKOZDWUHCCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4F)C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 2
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(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 3
(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 4
(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 6
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(OXOLAN-2-YL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

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